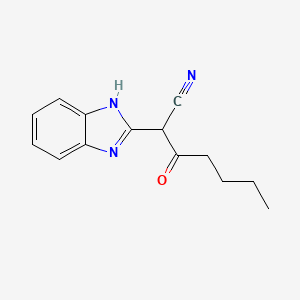

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as BIX-01294, and it was first synthesized in 2009 by a group of researchers led by Dr. Bo Xu at the University of Michigan. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetic research, cancer therapy, and stem cell research.

Scientific Research Applications

Biological Activity and Molecular Structures

Benzimidazole derivatives have been shown to possess notable biological activities. One study focused on bis(benzimidazoles) such as 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine and 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole. These compounds, combined with trithiocyanuric acid, yielded complexes with antimicrobial properties, especially against bacteria and yeast strains related to infectious wounds. The antimicrobial efficacy of these complexes was considerable, with at least 80% growth inhibition observed in certain strains (Kopel et al., 2015).

DNA Interactions and Antimicrobial Properties

1H-Benzimidazole derivatives have been studied for their interaction with DNA and their antimicrobial properties. For instance, some derivatives displayed inhibitory effects on mammalian type I DNA topoisomerase activity, indicating potential therapeutic applications (Alpan et al., 2007). Another study synthesized benzimidazole-based Schiff base copper(II) complexes, which showed substantial in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. These complexes interact with DNA through an intercalative mode and exhibit significant antiproliferative efficacy (Paul et al., 2015).

Spectral Characterization and Antimicrobial Activity

The spectral characterization of benzimidazole derivatives, such as 1,3-Bis(1H-benzimidazol-2-yl)-2-oxapropane complexes, revealed antimicrobial activities against bacteria like S. epidermidis and E. coli. The Hg(II) complex, in particular, showed superior activity against these microorganisms (Tavman et al., 2014).

Photochemical Properties

The photochemical properties of 2-(benzimidazol-2-yl) derivatives have been explored, revealing the possibility of alternative H-bonds formation and thus two alternative mechanisms of the excited state intramolecular proton transfer reaction. This property is essential for understanding the photophysics of benzimidazole derivatives and their potential applications in photochemical processes (Svechkarev et al., 2008).

Anticancer Activity and Drug Design

Benzimidazole derivatives have been designed and synthesized with anticancer properties in mind. Studies have shown that certain derivatives exhibit notable anticancer activity, highlighting their potential as lead compounds in cancer treatment. Moreover, these derivatives conform to Lipinski's rule, suggesting they are orally active molecules with favorable drug-like properties (Rashid, 2020).

Mechanism of Action

Target of Action

The primary target of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile and its derivatives is the tubulin protein . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

The compound binds to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to the malsegregation of chromosomes .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal cell division process, leading to aneuploidy and polyploidy in both somatic and germ cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.

Pharmacokinetics

For instance, in rats, carbendazim is eliminated within 72 hours, with 62% to 66% of the dose eliminated through urine in males and 54% to 62% in females . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of aneuploidy and polyploidy , which can lead to cell death . Additionally, the compound has been found to exhibit antioxidant activity , reacting with various free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s antioxidant activity can be influenced by the presence of various free radicals in the environment . Furthermore, the compound’s anthelmintic activity can be affected by the specific characteristics of the parasitic species it targets .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQJBUVUWJZRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)

![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)

![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)

![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)